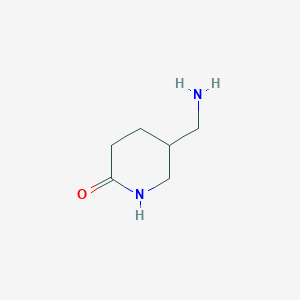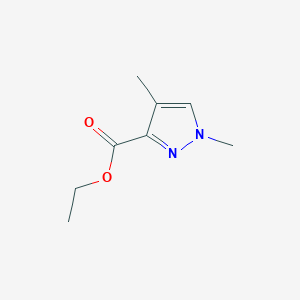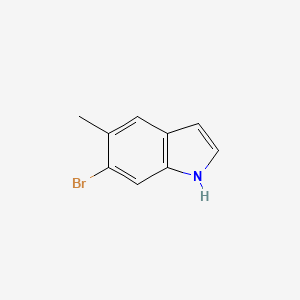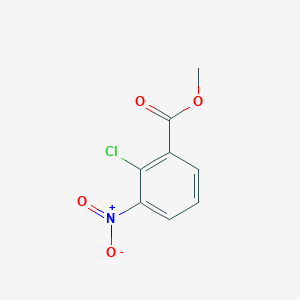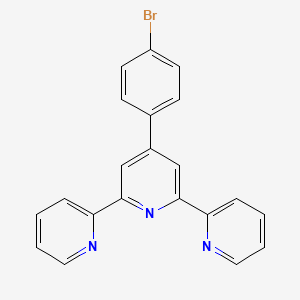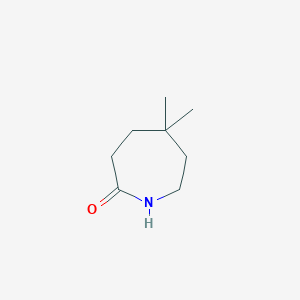
2-Bromo-3-iodothiophene
Overview
Description
2-Bromo-3-iodothiophene is a heterocyclic compound with a five-membered ring structure containing sulfur. The bromine atom is attached to the second carbon atom, and the iodine atom is attached to the third carbon atom within the ring. This compound is a versatile intermediate used in various fields, including organic synthesis, material science, and the pharmaceutical industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Thiophene: One common method involves the halogenation of thiophene derivatives.
Cross-Coupling Reactions: Another method involves cross-coupling reactions using palladium or nickel catalysts.
Industrial Production Methods:
Batch Processes: Industrial production often employs batch processes where the reaction conditions are carefully controlled to ensure the purity and yield of the product.
Continuous Flow Systems: More advanced methods involve continuous flow systems, which offer better control over reaction parameters and can be scaled up more efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo various substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.
Coupling Reactions: It is frequently used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Major Products:
Functionalized Thiophenes: The primary products are various functionalized thiophenes, which can be further utilized in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
2-Bromo-3-iodothiophene is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological effects, making them a subject of interest for medicinal chemists . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The bromo and iodo substituents on the thiophene ring may influence its reactivity and interaction with these targets.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure and properties of the thiophene derivative
Cellular Effects
Thiophene derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Scientific Research Applications
2-Bromo-3-iodothiophene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable building block for the synthesis of various functionalized thiophenes.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Pharmaceutical Industry: This compound is utilized in the synthesis of biologically active molecules, including potential anticancer and anti-inflammatory agents.
Comparison with Similar Compounds
2-Bromo-3-chlorothiophene: Similar in structure but with a chlorine atom instead of iodine.
2-Iodo-3-bromothiophene: The positions of bromine and iodine are reversed.
2,3-Dibromothiophene: Contains two bromine atoms instead of one bromine and one iodine.
Uniqueness:
Reactivity: The presence of both bromine and iodine atoms in 2-Bromo-3-iodothiophene offers unique reactivity patterns, making it a versatile intermediate for various synthetic applications.
Applications: Its dual halogenation allows for selective functionalization, which is advantageous in the synthesis of complex molecules.
Properties
IUPAC Name |
2-bromo-3-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-4-3(6)1-2-7-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDISVLUEVDWDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448968 | |
| Record name | 2-BROMO-3-IODOTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24287-92-1 | |
| Record name | 2-BROMO-3-IODOTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-bromo-3-iodothiophene useful in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis due to its regioselectivity in halogen-metal exchange reactions. [, ] This selectivity arises from the differing reactivity of the bromine and iodine substituents. For instance, treatment with ethyllithium preferentially targets the iodine, enabling further functionalization specifically at the 3-position. [] This control over reaction regiochemistry is crucial for constructing complex molecules with defined structures.
Q2: What is the significance of the reaction between this compound and ethyllithium?
A3: The reaction between this compound and ethyllithium is significant because it demonstrates the selective reactivity of the iodine substituent over the bromine substituent. [] This selectivity allows for the controlled generation of a specific thienyllithium species, which can be further reacted with various electrophiles to introduce desired functionalities at the 3-position of the thiophene ring. This reaction provides a valuable tool for the synthesis of complex thiophene derivatives with defined substitution patterns.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



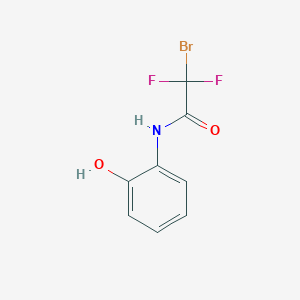
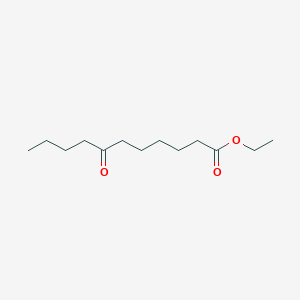
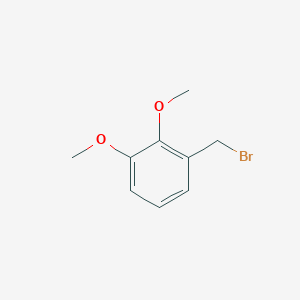

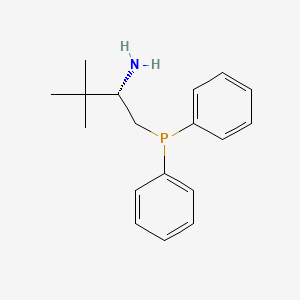
![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)
